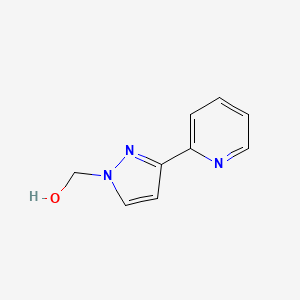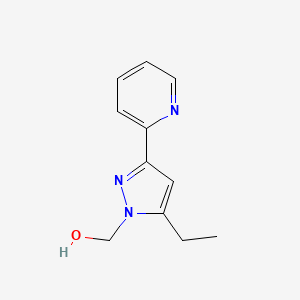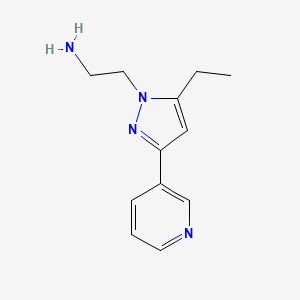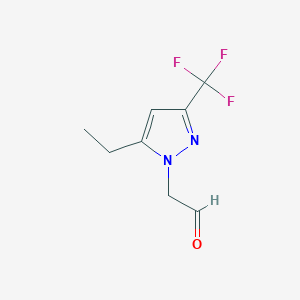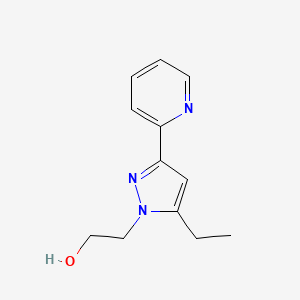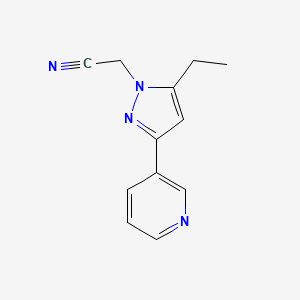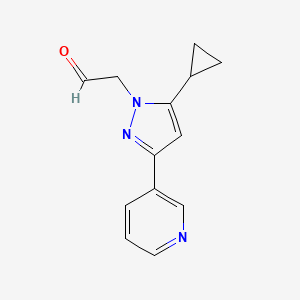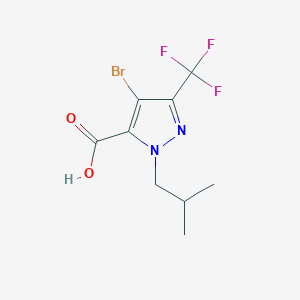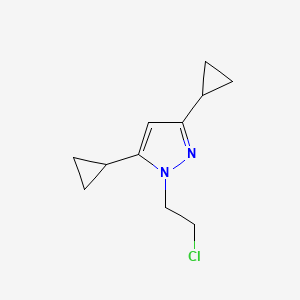
1-(2-氯乙基)-3,5-二环丙基-1H-吡唑
描述
The compound “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are used in various fields such as pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” are not available, pyrazoles are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .Molecular Structure Analysis
The molecular structure of a pyrazole derivative would include a five-membered ring with two nitrogen atoms. The specific placements of the chloroethyl and dicyclopropyl groups would depend on the exact synthesis process .Chemical Reactions Analysis
Pyrazoles can undergo various reactions, including N-alkylation, N-acylation, and reactions at the 3-position of the pyrazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” would depend on its exact molecular structure. Generally, pyrazoles are crystalline solids that are slightly soluble in water .科学研究应用
合成和分子对接
研究表明吡唑啉衍生物的重要性,包括类似于1-(2-氯乙基)-3,5-二环丙基-1H-吡唑的化合物,在药物化学中的重要性。Farhat Ibraheem等人(2020年)的研究涉及合成新型苯并咪唑-吡唑啉杂化分子,展示了它们通过α-葡萄糖苷酶抑制活性具有潜在的抗糖尿病应用。分子对接分析提供了关于这些化合物的结构活性关系(SAR)的见解,表明它们在药物设计和开发中的实用性(Ibraheem et al., 2020)。
抗癌潜力
另一项研究专注于合成1-[双-N,N-(2-氯乙基)氨基乙酰]-3,5-二取代-1,2-吡唑啉,研究它们作为抗癌剂的潜力。V. Murugan等人(2010年)的研究突出了这些化合物与参考药物环磷酰胺相比的中等抗癌活性,表明它们在癌症治疗中的潜在应用(Murugan et al., 2010)。
多样应用的灵活合成
如D. Grotjahn等人(2002年)所述,吡唑类化合物的合成具有各种取代基的多样性,可以制备功能化化合物,可作为进一步化学修饰的前体。这种灵活性有助于开发配体和其他生物活性分子,扩大了在科学研究中的应用范围(Grotjahn et al., 2002)。
抗菌和抗氧化性能
如W. Hamama等人(2012年)所讨论的合成和评价生物活性吡唑啉强调了吡唑衍生物在表现抗菌和抗氧化性能方面的重要性。这类化合物可以有助于开发具有潜在应用于治疗传染病和管理氧化应激的新疗法 (Hamama等人,2012)。
抗血小板聚集和抑制活性
从吡唑结构衍生的化合物,包括与1-(2-氯乙基)-3,5-二环丙基-1H-吡唑相关的化合物,已被证明具有抗血小板聚集和抑制活性。F. Bondavalli等人(1990年)对3,5-二苯基-1H-吡唑衍生物的研究揭示了它们在促进心血管健康和神经状况中的潜力(Bondavalli et al., 1990)。
作用机制
Target of action
Compounds similar to “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” often target DNA in cells. They can bind to DNA and interfere with its function, which can lead to cell death .
Mode of action
These compounds typically work as alkylating agents. They can form covalent bonds with DNA, leading to DNA damage and preventing the DNA from being correctly copied or read, which can result in cell death .
Biochemical pathways
Alkylating agents generally disrupt dna replication and transcription, affecting multiple biochemical pathways within the cell .
Pharmacokinetics
Similar compounds are often metabolized in the liver and excreted through the kidneys .
Result of action
The result of the action of “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” would likely be cell death, given its potential to cause DNA damage. This could make it useful as a chemotherapy agent .
Action environment
The action of “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors could affect its stability, efficacy, and the rate at which it is metabolized and excreted .
未来方向
生化分析
Biochemical Properties
1-(2-Chloroethyl)-3,5-dicyclopropyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in DNA synthesis and repair, such as DNA polymerase and topoisomerase . The compound forms covalent bonds with the active sites of these enzymes, leading to their inactivation. Additionally, 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole can interact with proteins involved in cell signaling pathways, altering their function and downstream effects .
Cellular Effects
The effects of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/AKT signaling pathway . Furthermore, it affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . The compound also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole involves several key processes. At the molecular level, the compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it binds to the active site of DNA polymerase, preventing the enzyme from synthesizing new DNA strands . Additionally, the compound can activate certain transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation . These molecular interactions are crucial for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects are critical for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing adverse effects . These findings highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
1-(2-Chloroethyl)-3,5-dicyclopropyl-1H-pyrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression . Additionally, the compound can be found in the mitochondria, where it affects cellular metabolism and induces apoptosis . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.
属性
IUPAC Name |
1-(2-chloroethyl)-3,5-dicyclopropylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMKCVGQIIOCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCCl)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


